molecular formula C8H13BrN2O B13327226 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol

1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Cat. No.: B13327226
M. Wt: 233.11 g/mol
InChI Key: IZEDOPGEJFXLNB-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a chemical compound with a unique structure that includes a bromine atom, a pyrazole ring, and a methylpropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 2-methylpropan-2-ol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or distillation to achieve the required quality for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The bromine atom and pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methyl-1H-pyrazole: Shares the pyrazole ring and bromine atom but lacks the methylpropanol group.

    3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid: Contains a similar pyrazole ring but with a propanoic acid group instead of methylpropanol.

Uniqueness

1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C8H13BrN2O

Molecular Weight

233.11 g/mol

IUPAC Name

1-(4-bromo-3-methylpyrazol-1-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C8H13BrN2O/c1-6-7(9)4-11(10-6)5-8(2,3)12/h4,12H,5H2,1-3H3

InChI Key

IZEDOPGEJFXLNB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CC(C)(C)O

Origin of Product

United States

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